Bis(2-aminoethyl) oxalate

Description

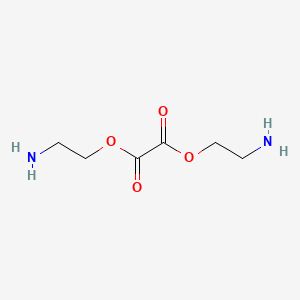

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O4 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

bis(2-aminoethyl) oxalate |

InChI |

InChI=1S/C6H12N2O4/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4,7-8H2 |

InChI Key |

SZQUQKOJIUZWPR-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)C(=O)OCCN)N |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Aminoethyl Oxalate and Analogues

Direct Synthesis Approaches for Bis(2-aminoethyl) Oxalate (B1200264)

Direct synthesis aims to construct the Bis(2-aminoethyl) oxalate molecule by forming ester linkages between ethylenediamine (B42938) and an oxalic acid source.

The synthesis of this compound can be theoretically achieved through the direct esterification of ethylenediamine with oxalic acid or its more reactive derivatives, such as diethyl oxalate or oxalyl chloride. This reaction involves the nucleophilic attack of the amino groups of ethylenediamine on the carbonyl carbons of the oxalate source. While specific literature detailing the synthesis of this compound is scarce, the principles can be inferred from analogous reactions. For instance, the synthesis of N,N'-bis(2-aminoethyl)oxamide is accomplished by reacting ethylenediamine with oxamide (B166460), demonstrating the reactivity of ethylenediamine's amino groups with an oxalate-derived core. google.com

The preparation of other oxalate esters, such as ethyl oxalate, often involves the reaction of anhydrous oxalic acid with an alcohol in the presence of a dehydrating agent or by using an azeotropic distillation to remove water formed during the reaction. orgsyn.org A similar approach could be adapted for the reaction with ethylenediamine, although careful control of stoichiometry and reaction conditions would be necessary to favor the formation of the desired diester over polymerization or the formation of amide byproducts.

Modern synthetic chemistry has introduced innovative methods for preparing oxalate esters and amides that could potentially be applied to the synthesis of this compound.

Diaryl Oxalates as Reagents: A novel pathway for synthesizing aromatic carboxylic esters utilizes diaryl oxalates as reagents. This method proceeds in a basic medium (a combination of 4-dimethylaminopyridine (B28879) and imidazole) and pyridine (B92270) as a solvent at moderate temperatures (30-60°C), yielding esters in high yields (83-96%). lew.roresearchgate.net This approach offers a convenient way to prepare esters that can serve as intermediates for other condensates like amides. lew.ro

Oxidative Carbonylation: An improved catalytic oxidative carbonylation process allows for the high-yield preparation of oxalate esters from the reaction of an acetal (B89532) or ketal with carbon monoxide and oxygen. google.com This process is conducted at elevated temperatures and pressures in the presence of a metal salt catalyst, an amine base, and an alcohol under relatively anhydrous conditions. google.com

Oxalyl Chloride as a Reagent: Oxalyl chloride is a versatile and common reagent for activating carboxylic acids to form acid chlorides, which can then readily react with amines or alcohols to form amides or esters, respectively. researchgate.net This is a standard and highly efficient method in organic synthesis. researchgate.net

Synthesis of Related Ligands and Precursors Incorporating 2-Aminoethyl and Oxalate Moieties

The synthesis of related ligands and precursors is crucial for developing a broader range of functional molecules and coordination complexes. These methods provide insight into the chemistry of the 2-aminoethyl and oxalate functional groups.

N,N'-Bis(2-aminoethyl)oxamide is a close structural analogue of this compound, featuring amide linkages instead of ester bonds. A general method for its preparation involves the reaction of an oxalic acid derivative, such as an ester or acyl halide, with a suitable amine. google.com A specific and high-yield synthesis has been developed where oxamide is reacted directly with an excess of ethylenediamine. google.com

The reaction mixture is heated to 115°C for 20 hours, during which ammonia (B1221849) is evolved. google.com After the reaction, excess ethylenediamine is removed by distillation, yielding the solid product. google.com This process provides N,N'-bis(2-aminoethyl)oxamide in high purity and yield. google.com

| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Oxamide (0.279 mol) | Ethylenediamine (3.23 mol) | 115 °C | 20 hours | 92% |

Four lanthanum(III) complexes using the N,N'-bis(2-aminoethyl)oxamide ligand have also been synthesized and characterized. researchgate.net

Tris(2-aminoethyl)amine (B1216632) (tren) is a widely used tripodal ligand that serves as a scaffold for creating more complex chelators. sapub.org Various synthetic methods have been developed for its derivatives.

One-Pot Synthesis: A convenient one-pot reaction synthesizes tren-based esters by reacting tren with alkyl acrylates in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under mild, room-temperature conditions. sapub.org This method is notable for its use of readily available materials and short reaction times. sapub.org Another one-pot approach allows for the preparation of complex tren-based ligands from seven molecular components, involving the reaction of tren with cyclohexenone and a benzaldehyde (B42025) derivative. researchgate.net

Homochiral Derivatives: A novel synthesis for 3-fold symmetric, homochiral tren derivatives has been developed, starting from readily prepared chiral α-amino aldehydes. acs.orgnih.gov This method allows for the creation of optically pure derivatives, which are valuable in applications such as magnetic resonance imaging (MRI) contrast agents. acs.orgnih.gov

Phospha-Derivatives: Phospha-derivatives of tren, such as P(CH₂CH₂NHPh)₃, have been synthesized. acs.org Due to the difficulty of selective N-alkylation on the parent P(CH₂CH₂NH₂)₃, a synthetic strategy was developed that introduces the amino substituent prior to the phosphine (B1218219). acs.org

Ruthenium Complexes: The synthesis of ruthenium complexes with tren has been reported, such as the reaction between K₃[Ru(III)(ox)₃] and tren, which affords fac-[Ru(III)Cl₃(trenH)]Cl. nih.gov

| Derivative Type | Key Reagents | Catalyst/Conditions | Reference |

|---|---|---|---|

| Tren-based esters | Tris(2-aminoethyl)amine, Alkyl acrylates | 10 mol% DABCO, MeOH, Room Temp. | sapub.org |

| Homochiral Tren derivatives | Chiral α-amino aldehydes | Multi-step synthesis | acs.orgnih.gov |

| N,N′,N″-triphenyl-substituted phospha-tren | N-phenyl(2-chloroethyl)amine | Multi-step pathway involving phosphine introduction | acs.org |

The oxalate anion is a highly versatile ligand in coordination chemistry due to its ability to adopt numerous coordination modes. researchgate.net It can act as a simple bidentate chelating ligand or, more commonly, as a bridging ligand connecting two or more metal centers. This versatility allows for the construction of diverse supramolecular architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. researchgate.netunige.ch

Bridging Ligand: The oxalate anion can bridge two metal centers in a bis-bidentate fashion, leading to the formation of polynuclear complexes. acs.org For example, an oxalate-bridged oxidovanadium(IV) binuclear complex was synthesized by reacting V₂O₅ with oxalic acid. uea.ac.uk In copper(II) complexes, the oxalate bridge can adopt various geometries, influencing the final structure. rsc.org The use of different N-donor ancillary ligands alongside the oxalate bridge allows for fine-tuning of the resulting coordination polymer's structure, which can range from discrete dimeric units to 1D chains or 2D nets. researchgate.net

Network Formation: The ability of oxalate to link multiple metal ions is fundamental to the crystal engineering of coordination polymers. researchgate.net For instance, chiral, three-dimensional supramolecular compounds have been created using oxalate bridges to form extended networks with cations like [M(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) occupying the cavities. unige.ch In some cases, multiple distinct coordination modes of the oxalate anion can coexist within the same structure, leading to complex two-dimensional nets. researchgate.netresearchgate.net

Non-Template and Template Synthesis Approaches for Macrocyclic and Supramolecular Ligands

The synthesis of macrocyclic ligands, large ring structures often containing heteroatoms, can be achieved through various strategies. Two prominent methods are non-template and template synthesis.

Non-Template Synthesis: This approach, also known as direct synthesis, involves the cyclization of precursor molecules without the use of a metal ion or other templating agent to organize the reactants. analis.com.my The success of this method often relies on factors like high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. analis.com.my The choice of solvents and reaction temperature also plays a critical role in achieving the desired macrocyclic product in a reasonable yield. analis.com.my Researchers have successfully synthesized tetra-aza macrocycles using non-template methods, with some reactions yielding crystalline products in moderate amounts. analis.com.my The stability of intermediates, such as imine bonds, during the cyclization process is a key consideration in these syntheses. analis.com.my

One of the pioneering examples of non-template synthesis was reported in 1971, which involved the creation of a 14-membered tetraaza macrocycle. analis.com.my This work spurred further exploration into direct synthesis methods for various macrocyclic structures. analis.com.my Non-template approaches are valued for producing metal-free ligands, which can then be complexed with a variety of metal ions. analis.com.my

Template Synthesis: In contrast, template synthesis utilizes a central atom or ion, typically a metal cation, to direct the condensation of precursor molecules around it. e-bookshelf.de This "template effect" significantly enhances the yield of the desired macrocyclic product by organizing the reactants in a favorable geometry for cyclization. e-bookshelf.de The size of the templating ion is a crucial factor, as it influences the size and conformation of the resulting macrocyclic cavity. bhu.ac.in For instance, the synthesis of 18, 20, and 22-membered macrocyclic ligands has been systematically explored using different alkaline earth metal ions as templates. nih.gov

The template approach is particularly effective for creating complex structures like tetraamide macrocycles. asianpubs.org For example, transition metal complexes of 13, 15, and 17-membered tetraamide macrocycles have been synthesized using metal ions such as Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) as templates. asianpubs.org The reaction typically involves the condensation of a diamine, such as a derivative of this compound, with a dicarbonyl compound in the presence of the metal salt. asianpubs.org The resulting macrocyclic complexes are often stable and can be isolated in good yields. asianpubs.org

A notable example involves the synthesis of tetraaza macrocyclic ligands from N,N'-bis(2-aminoethyl)hexanediamide, which is reacted with diethyl oxalate in the presence of metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The choice of the metal ion can also influence the final geometry of the complex. analis.com.my

Controlled Synthesis for Specific Structural Outcomes

Achieving specific structural outcomes in the synthesis of macrocycles and their derivatives is a primary goal for chemists. This control allows for the fine-tuning of properties for applications in areas such as catalysis, molecular recognition, and materials science.

The selection of the templating agent is a key strategy for controlling the size and structure of the final macrocycle. The size of the metal cation, for example, can determine whether a [1+1] (one diamine and one dicarbonyl) or a [2+2] (two diamine and two dicarbonyl) macrocycle is formed. bhu.ac.in A larger template ion may favor the formation of a larger "2+2" macrocycle if the cavity of the "1+1" ring is too small to accommodate it. bhu.ac.in

Furthermore, the reaction conditions can be manipulated to control the synthesis. For instance, in the synthesis of luminescent fluoran (B1223164) derivatives, classical heating versus microwave-assisted synthesis can lead to different product yields and reaction times. mdpi.com Microwave synthesis, in some cases, has been shown to be more efficient. mdpi.com

The strategic use of protecting groups and stepwise synthesis can also provide a high degree of control. In the synthesis of some macrocycles, a mono-Boc protected diamine is used to ensure a specific reaction pathway, followed by deprotection and subsequent cyclization. nih.gov This stepwise approach can prevent the formation of unwanted polymers and lead to higher yields of the desired macrocycle. nih.gov

Below is a table summarizing various synthetic approaches and their outcomes for related macrocyclic compounds.

| Precursors | Synthetic Method | Key Conditions | Product | Reference |

| N,N'-bis(2-aminoethyl)hexanediamide, Diethyl oxalate | Template Synthesis | Presence of Mn(II), Co(II), Ni(II), Cu(II), or Zn(II) ions | Tetraaza macrocyclic metal complexes | researchgate.net |

| 2,6-diacetylpyridine, 3,6-dioxaoctane-l,8-diamine | Template Synthesis | Presence of Ba2+ ion | Intermediate complex for "2+2" macrocycle formation | bhu.ac.in |

| Propane-1,3-diamine, Diethyl oxalate | Template Synthesis | Ethanolic solution | 15-membered tetraamide macrocyclic complexes with various transition metals | asianpubs.org |

| Dicarbonyl compounds, Diamines | Non-Template Synthesis | High dilution | Metal-free tetraaza macrocycles | analis.com.my |

| Dimethyl pyridine-2,6-carboxylate, α,ω-diamine | Template Synthesis | Ca(OTf)₂, Sr(OTf)₂, or Ba(OTf)₂ | 18, 20, and 22-membered diiminopyridine macrocycles | nih.gov |

Coordination Chemistry of Bis 2 Aminoethyl Oxalate Derived Ligands

Mononuclear Metal Complexes of Bis(2-aminoethyl) Oxalate (B1200264) Derivatives

Mononuclear complexes are coordination compounds in which a single central metal ion is bound by one or more ligand molecules. In the context of ligands derived from bis(2-aminoethyl) oxalate, this would typically involve the amino groups chelating to the metal center.

Ligands derived from this compound can be anticipated to act as bidentate or potentially tetradentate chelating agents in mononuclear complexes. The primary coordination would likely occur through the lone pairs of electrons on the two nitrogen atoms of the aminoethyl groups.

Bidentate Chelation: When a single ligand molecule coordinates to a metal center through its two nitrogen atoms, it forms a chelate ring. Bidentate ligands are often referred to as chelating ligands because they can bind to a metal atom in two places. purdue.edu The stability of the resulting complex is enhanced by the chelate effect. The size and conformation of this ring would be influenced by the flexibility of the ethyl chains and the nature of any derivative groups.

Stereochemistry: The coordination of two or three such bidentate ligands to a single metal center can result in various stereoisomers. For an octahedral complex with two bidentate ligands, cis and trans geometric isomers are possible. uci.edu If three ligands coordinate, as in a [M(L)₃]ⁿ⁺ complex, the resulting structure would be chiral, existing as two non-superimposable mirror images known as Δ (delta) and Λ (lambda) enantiomers. wikipedia.org The specific stereochemistry adopted would depend on factors such as the metal ion's preferred coordination geometry and steric hindrance from the ligands.

While specific structural studies on mononuclear complexes of this compound are not extensively documented, the principles of coordination chemistry suggest that the ethylenediamine-like moiety within the ligand would favor the formation of stable five-membered chelate rings with metal ions. purdue.edu

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination complexes by considering the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org The donation of electron pairs from the ligand's nitrogen atoms to the metal ion removes the degeneracy of the d-orbitals, splitting them into different energy levels.

The magnitude of this splitting (Δ) is influenced by the metal ion's identity and oxidation state, as well as the nature of the ligand. reddit.com The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. Amine ligands, like the aminoethyl groups in the ligand of interest, are typically considered to be of moderate field strength. The oxalate portion of the ligand, if it were to coordinate, is generally considered a weak-field ligand. However, its chelating nature and the high positive charge on a metal center (e.g., Co³⁺) can lead to a larger-than-expected splitting, resulting in low-spin complexes where electrons pair up in the lower energy d-orbitals. reddit.com

Electronic structure investigations, typically performed using UV-Vis spectroscopy, would reveal electronic transitions between the split d-orbitals. The energy of these transitions corresponds to the ligand field splitting parameter (Δ), providing direct insight into the strength of the metal-ligand interaction. wikipedia.org

Dinuclear and Polynuclear Metal Complexes

The this compound structure is exceptionally well-suited for constructing dinuclear and polynuclear complexes due to the distinct functionalities of its two components: the terminal amino groups and the central oxalate bridge.

The oxalate anion (ox²⁻) is one of the most widely studied bridging ligands in coordination chemistry, known for its ability to link two or more metal centers to form extended structures. nih.govnih.govrsc.org Its versatility arises from multiple coordination modes, with the most common being the bis-bidentate mode. nih.govmdpi.comnih.gov

In this mode, the oxalate ligand acts as a double-chelating agent, forming a five-membered ring with each of two separate metal ions. This creates a stable, planar M₂(ox) bridge that can effectively mediate interactions between the metal centers. nih.govnih.gov This bridging capability allows for the systematic construction of various architectures, from simple dinuclear molecules to one-, two-, or three-dimensional coordination polymers. nih.govrsc.org

The table below summarizes typical metal-metal separation distances found in dinuclear complexes where an oxalate group acts as a bis-bidentate bridge.

| Complex | Metal Centers | M-M Distance (Å) | Reference |

| [Ni₂(ox)(tren)₂]²⁺ | Ni(II) - Ni(II) | 5.413(1) | rsc.org |

| [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)] | Cu(II) - Cu(II) | 5.132 | nih.gov |

| [Cu₂(ox)(N₃)₂(C₅H₉N₃)₂] | Cu(II) - Cu(II) | ~5.15 | nih.gov |

This table is interactive and can be sorted by column.

This concept is well-illustrated in related systems. For instance, in dinuclear nickel(II) complexes bridged by oxalate, a tripodal ligand like tris(2-aminoethyl)amine (B1216632) (tren) coordinates to each nickel ion, satisfying four of its coordination sites and leaving two available to bind to the bridging oxalate. rsc.orgresearchgate.net Similarly, in other copper(II) dinuclear complexes, ligands such as histamine (B1213489) (containing a 2-aminoethyl fragment) or bipyridine act as terminal chelating agents on the oxalate-bridged core. nih.govmdpi.com

The coordination of these N-donor moieties provides stability to the complex and influences the electronic properties of the metal centers, which in turn affects the magnetic interactions transmitted through the oxalate bridge.

One of the most significant areas of research for oxalate-bridged polynuclear complexes is molecular magnetism. The oxalate bridge provides an efficient pathway for superexchange, a mechanism that allows the magnetic moments of unpaired electrons on adjacent metal centers to interact. researchgate.net This interaction, or magnetic coupling, can be either antiferromagnetic (leading to an alignment of spins in opposite directions, canceling the net magnetic moment) or ferromagnetic (leading to a parallel alignment of spins, enhancing the net magnetic moment). mdpi.commdpi.com

The nature and strength of the magnetic coupling are highly sensitive to the geometry of the M-O-C-C-O-M bridge. Key factors include:

Metal-Ligand Orbital Overlap: The interaction depends on the overlap between the magnetic orbitals of the metal ions (typically d-orbitals) and the π-system of the oxalate ligand. mdpi.com

Dihedral Angle: The planarity of the metal-oxalate-metal unit is critical. Steric hindrance from bulky terminal ligands can cause puckering of the bridge, altering the orbital overlap and thus the magnetic coupling. mdpi.com

Axial Ligand Effects: The positioning of other ligands in the metal's coordination sphere can influence which d-orbital becomes the magnetic orbital, thereby affecting its orientation relative to the oxalate bridge. mdpi.com

Generally, when the magnetic orbitals of the two metal ions are in the same plane as the oxalate bridge, a strong antiferromagnetic coupling is observed. If the magnetic orbitals are orthogonal to the oxalate plane, the overlap is minimized, leading to ferromagnetic coupling. mdpi.com

The table below presents the magnetic coupling constant (J) for several representative oxalate-bridged dinuclear complexes. A negative J value indicates antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling.

| Complex | Metal Centers | J (cm⁻¹) | Coupling Type | Reference |

| [Ni₂(ox)(tren)₂]²⁺ | Ni(II) - Ni(II) | -28.8 | Antiferromagnetic | rsc.org |

| [{Ni(dien)}₂(μ-ox){(μ-Ni(CN)₄)}] | Ni(II) - Ni(II) | -31.2 | Antiferromagnetic | researchgate.net |

| [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)] | Cu(II) - Cu(II) | +2.9 | Ferromagnetic | mdpi.comnih.gov |

This table is interactive and can be sorted by column.

Metal-Ligand Binding Affinity and Selectivity Studies

Thermodynamics of Complex Formation

The formation of a metal complex with a ligand derived from this compound is governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS.

The chelate effect is a primary thermodynamic driving force for the formation of stable complexes with multidentate ligands like those derived from this compound. This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. The chelate effect is largely entropy-driven. When a bidentate ligand, such as one derived from this compound, replaces two monodentate ligands, the number of free molecules in the solution increases, leading to a significant positive change in entropy (ΔS > 0). This favorable entropy change contributes to a more negative Gibbs free energy of formation, thus favoring the formation of the chelate complex.

The enthalpy change (ΔH) upon complexation is influenced by the strength of the metal-ligand bonds formed versus the metal-solvent bonds that are broken. The formation of strong coordinate bonds between the metal ion and the nitrogen and oxygen donor atoms of the this compound-derived ligand would result in a negative enthalpy change (exothermic reaction), further contributing to the stability of the complex.

While specific values for this compound are not available, data for related systems can be illustrative. For instance, the complexation of metal ions with oxalate is generally characterized by favorable enthalpy and entropy changes. Similarly, the formation of metal-ethylenediamine complexes is known to be strongly favored due to the chelate effect.

Interactive Data Table: Illustrative Thermodynamic Parameters for Related Ligand Systems

| Metal Ion | Ligand | Log K | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Cu(II) | Oxalate | 4.9 | -8.4 | 67 |

| Ni(II) | Oxalate | 4.1 | -4.2 | 63 |

| Zn(II) | Oxalate | 3.9 | -2.1 | 67 |

| Cu(II) | Ethylenediamine (B42938) | 10.7 | -54.4 | 23 |

| Ni(II) | Ethylenediamine | 7.5 | -37.2 | 23 |

| Zn(II) | Ethylenediamine | 5.7 | -28.0 | 18 |

Note: This table presents generalized data for related systems to illustrate the thermodynamic principles and is not representative of experimental data for this compound.

Kinetic Studies of Metal-Ligand Exchange

The kinetics of metal-ligand exchange provide insight into the lability or inertness of a coordination complex. Labile complexes undergo rapid ligand exchange, while inert complexes exchange ligands slowly. The rate of these reactions is influenced by factors such as the electronic configuration of the metal ion, its size and charge, and the nature of the entering and leaving ligands.

The kinetic lability of metal complexes generally follows certain trends. For instance, for first-row transition metals, the lability generally follows the order: Mn(II) > Fe(II) > Co(II) > Ni(II) < Cu(II) > Zn(II). This trend is influenced by the ligand field stabilization energy (LFSE). Complexes with high LFSE, such as d³ Cr(III) and low-spin d⁶ Co(III), are typically inert.

While specific rate constants for ligand exchange on this compound complexes are not documented, studies on similar bis-oxalato complexes provide some context. For example, the kinetics of oxalate exchange on the [NpO₂(C₂O₄)₂]³⁻ complex have been studied using NMR spectroscopy. osti.gov Such studies reveal that the rate of exchange can be dependent on factors like pH and the concentration of the free ligand. osti.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Ligands derived from this compound, with their multiple coordination sites, are excellent candidates for the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks.

Design Principles for Extended Structures

The design of coordination polymers and MOFs is a key aspect of crystal engineering. The final structure and properties of the material are determined by a combination of factors, including:

The coordination geometry of the metal ion: Different metal ions prefer different coordination numbers and geometries (e.g., octahedral, tetrahedral, square planar), which dictates the arrangement of the ligands around the metal center.

The structure and functionality of the organic ligand: The length, rigidity, and coordination modes of the ligand are critical. A ligand derived from this compound offers both flexible ethylenediamine linkers and a more rigid oxalate core. The presence of both nitrogen and oxygen donor atoms allows for versatile coordination behavior.

The reaction conditions: Factors such as temperature, solvent, pH, and the presence of templates or counter-ions can significantly influence the self-assembly process and the resulting crystal structure.

By carefully selecting these components and conditions, it is possible to direct the formation of structures with desired topologies and properties, such as porosity for gas storage or catalytic activity.

Structural Diversity and Dimensionality

The versatility of ligands derived from this compound can lead to a wide range of structural diversity in the resulting coordination polymers and MOFs. The dimensionality of the extended structure (1D, 2D, or 3D) is largely dependent on the connectivity of the metal nodes and the bridging nature of the ligand.

1D Structures: If the ligand bridges metal centers in a linear fashion, one-dimensional chains can be formed.

2D Structures: If the ligands connect metal centers to form layers, two-dimensional sheets can be assembled. These layers can then stack to form a three-dimensional solid.

3D Structures: When the ligand and metal nodes connect in a way that extends the network in all three dimensions, a three-dimensional framework is created. MOFs are a prominent example of 3D coordination polymers with porous structures.

Supramolecular Architectures Involving Bis 2 Aminoethyl Oxalate Moieties

Hydrogen Bonding Interactions in Crystal Packing

The solid-state structure of Bis(2-aminoethyl) oxalate (B1200264) and related compounds is predominantly controlled by a network of hydrogen bonds. These interactions are highly directional and are the primary drivers in the formation of crystalline lattices, influencing everything from crystal density to thermal stability.

The primary interaction governing the crystal packing in salts of protonated amines and oxalate is the strong, charge-assisted N-H...O hydrogen bond. In these structures, the ammonium (B1175870) groups (N-H) of the cation act as hydrogen bond donors, while the carboxylate oxygen atoms (C=O) of the oxalate anion serve as acceptors. These interactions are fundamental in assembling the ions into well-defined, repeating patterns.

Below is a table detailing typical hydrogen bond geometries found in related organic oxalate salts, which illustrates the common interaction patterns expected in Bis(2-aminoethyl) oxalate.

| Compound | Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| Bis(4-aminopyridinium) bis(hydrogen oxalate) monohydrate | N-H...O | 0.877 | 1.983 | 2.856 | 173.4 |

| Bis(4-aminopyridinium) bis(hydrogen oxalate) monohydrate | O-H...O | 1.000 | 1.600 | 2.592 | 177.6 |

This table presents interactive data on hydrogen bond geometries. Users can sort columns to compare different interaction parameters.

Furthermore, weaker C-H...O and C-H...X (where X is an electronegative atom) hydrogen bonds are ubiquitous in these structures. mdpi.comresearchgate.net The ethyl groups of the cation provide C-H donors that interact with the oxalate oxygen atoms. Though individually weak, the cumulative effect of these numerous interactions provides a significant contribution to the cohesive energy of the crystal, influencing the fine-tuning of molecular packing.

Self-Assembly Processes Directed by Bis(2-aminoethyl) and Oxalate Units

The principles of molecular recognition and self-assembly are central to the formation of complex supramolecular structures from simpler components. The distinct chemical functionalities of the bis(2-aminoethyl) and oxalate units make them ideal partners for directed self-assembly processes, leading to the formation of discrete, higher-order structures.

Molecular recognition refers to the specific binding of two or more molecules through non-covalent interactions. rsc.org The assembly of this compound is itself an act of molecular recognition, where the protonated diamine cation specifically recognizes and binds to the oxalate dianion. This recognition is driven by a combination of electrostatic attraction and the geometric and electronic complementarity between the hydrogen bond donors of the cation and the acceptors of the anion.

In more complex systems, the oxalate anion is a frequent target for synthetic receptors due to its size, charge, and geometry. Researchers have designed sophisticated host molecules, such as tripodal urea-based receptors, that specifically encapsulate oxalate. nih.gov These receptors often feature hydrogen bond donor groups strategically positioned to match the acceptor sites on the oxalate ion, mimicking the interactions seen in the simple salt. Similarly, bimetallic complexes have been developed as chemosensors that selectively bind oxalate, often accompanied by a distinct color change, demonstrating a high degree of molecular recognition. rsc.org

The directional bonding information encoded within the bis(2-aminoethyl) and oxalate moieties can be harnessed to construct more elaborate mechanically interlocked molecules like pseudorotaxanes and rotaxanes, as well as molecular cages. core.ac.ukutb.cz

Pseudorotaxanes and Rotaxanes: In these architectures, a linear "thread" component is passed through a cyclic "macrocycle" component. utb.cz The aminoethyl group can be incorporated into a thread, where its ammonium centers act as a recognition station for a macrocycle. The oxalate anion could then serve as a counterion or even as a bulky "stopper" group if appropriately functionalized at the ends of the thread to prevent dethreading, thereby forming a stable rotaxane. nih.gov

Molecular Cages: Self-assembly can lead to the formation of discrete, three-dimensional cage-like structures. Coordination-driven self-assembly, for example, can produce metallacycles that act as building blocks. nih.gov While this compound itself does not form a cage, its components can be integrated into larger ligands or building blocks designed for this purpose. The oxalate anion, for instance, could be encapsulated as a guest within a positively charged cage molecule.

Crystal Engineering and Design of Supramolecular Materials

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. By manipulating these interactions, it is possible to control the way molecules pack in the solid state, thereby tuning the material's physical and chemical properties.

Rational Design of Extended Networks

The rational design of extended networks in molecular crystals is a cornerstone of crystal engineering. For this compound, this would involve the strategic utilization of its inherent functional groups—the primary amino groups (-NH2) and the oxalate moiety (-OOC-COO-)—to direct the assembly of molecules into predictable one-, two-, or three-dimensional arrays. The primary amino groups are excellent hydrogen bond donors, while the carboxylate oxygen atoms of the oxalate group are strong hydrogen bond acceptors. This donor-acceptor complementarity is the fundamental driving force for the formation of robust hydrogen-bonding networks.

Control over Intermolecular Interactions

Control over intermolecular interactions is paramount in tailoring the physical and chemical properties of crystalline materials. In the context of this compound, achieving such control would necessitate a deep understanding of the hierarchy and relative strengths of the non-covalent forces at play.

Hydrogen bonding would undoubtedly be the dominant interaction. The N-H···O hydrogen bonds between the amino groups and the oxalate moieties would be the primary synthons guiding the self-assembly process. The geometry and directionality of these hydrogen bonds are critical in determining the final crystal structure.

Beyond classical hydrogen bonding, other weaker interactions could also play a significant role in modulating the supramolecular architecture. These include C-H···O interactions, and van der Waals forces. The subtle interplay of these weaker forces can influence the close packing of the molecules and potentially lead to polymorphism, where the same compound crystallizes in different forms with distinct properties.

To experimentally achieve control, synthetic chemists would typically employ strategies such as co-crystallization with other molecules (co-formers) that can introduce new intermolecular interactions, or by varying crystallization conditions such as solvent, temperature, and pressure. These methods can influence which kinetic or thermodynamic crystalline form is favored.

Reaction Mechanisms and Kinetic Investigations of Bis 2 Aminoethyl Oxalate Derivatives

Ligand Substitution and Displacement Reactions

Ligand substitution reactions involve the replacement of one ligand in a coordination complex with another. chemguide.co.uk The mechanism of these reactions can be associative, where the incoming ligand binds before the old one departs, or dissociative, where a ligand leaves first to form an intermediate. libretexts.org The kinetics and pathway are influenced by factors such as the metal ion, the nature of the ligands, and the reaction conditions. chemguide.co.uklibretexts.org

Studies on Nickel(II) N,N'-bis(2-aminoethyl)oxaldiamide

Specific kinetic studies detailing ligand displacement reactions for Nickel(II) N,N'-bis(2-aminoethyl)oxaldiamide are not extensively detailed in the surveyed literature. However, research on the closely related N,N'-bis(2-aminoethyl)oxamide (the amide analog, H2L) with palladium(II) shows that such ligands form stable square-planar complexes with a cis-(2Namide + 2Namine) coordination environment. nih.gov In the case of palladium, both monomeric (PdL) and dimeric (Pd2L2) species have been isolated. nih.gov A dynamic conformational exchange process was observed for the dimeric complex, indicating intramolecular fluxionality. nih.gov

Kinetics of Reactions with Relevant Ligands

For Ni(II) complexes, which are typically octahedral or square planar, ligand exchange rates span a wide range. libretexts.orgdocbrown.info The substitution of water ligands in the hexaaquanickel(II) ion, [Ni(H2O)6]2+, by other ligands like ammonia (B1221849) or chloride ions is a well-documented process. docbrown.info The reaction with excess ammonia, for example, results in the formation of the hexaamminenickel(II) complex, [Ni(NH3)6]2+, causing a color change from green to blue/purple. docbrown.info The stability of the resulting complex is significantly higher, driving the equilibrium of the reaction to the product side. docbrown.info The kinetics of such reactions often depend on the concentration of the incoming ligand, and the mechanism can shift depending on the specific ligands involved and the reaction conditions. inorgchemres.org For square planar d8 complexes like many Ni(II) species, an associative mechanism is often favored. libretexts.org

Chemiluminescence Reactions Involving Oxalate (B1200264) Esters

Peroxyoxalate chemiluminescence is recognized as one of the most efficient non-enzymatic chemical light-emitting systems known. rsc.org The reaction generally involves the oxidation of an oxalate ester, such as a derivative of bis(2-aminoethyl) oxalate, by hydrogen peroxide in the presence of a fluorescent activator (fluorophore). researchgate.net

Peroxyoxalate Chemiluminescence Mechanisms (e.g., Chemically Initiated Electron Exchange Luminescence (CIEEL))

The light-emitting pathway in peroxyoxalate reactions is widely explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. rsc.orgnih.gov This multi-step process is outlined as follows:

Formation of a High-Energy Intermediate (HEI): The oxalate ester reacts with hydrogen peroxide, often catalyzed by a base or nucleophile, to form a highly unstable, energy-rich intermediate, postulated to be 1,2-dioxetanedione. rsc.orgresearchgate.net

Interaction with Activator: The HEI forms a complex with the fluorescent activator molecule (ACT). researchgate.net

Electron Transfer: The activator, which typically has a low oxidation potential, donates an electron to the HEI. researchgate.netresearchgate.net

Decomposition and Radical Ion Pair Formation: The transfer of the electron initiates the decomposition of the HEI (1,2-dioxetanedione) into two molecules of carbon dioxide, resulting in the formation of a radical ion pair between the activator cation and a carbon dioxide anion radical. researchgate.net

Back Electron Transfer and Excitation: A back-electron transfer occurs from the carbon dioxide radical anion to the activator radical cation. This process has sufficient energy to promote the activator to an electronically excited singlet state (ACT*). researchgate.net

Light Emission: The excited activator molecule relaxes to its ground state by emitting a photon of light, which is observed as chemiluminescence. researchgate.netresearchgate.net

The CIEEL mechanism is notable because the activator is not merely a passive energy acceptor but plays an active role in the decomposition of the high-energy intermediate. nih.gov

Factors Influencing Chemiluminescence Intensity and Kinetics

The efficiency and kinetics of peroxyoxalate chemiluminescence are highly sensitive to several factors:

Concentration of Reactants: The intensity of light emission is dependent on the concentrations of the oxalate ester, hydrogen peroxide, and the activator. rsc.org The quantum yield of the reaction often increases with the concentration of hydrogen peroxide up to an optimal point. researchgate.net

Catalysts: The reaction is significantly accelerated by catalysts. Imidazole (B134444) is a widely used nucleophilic catalyst that has a complex effect on the reaction kinetics, often participating in the formation of an intermediate such as 1,1'-oxalyldiimidazole. acs.orgnih.gov While catalysts like imidazole can greatly increase the reaction rate, high concentrations can also decrease the quantum yield by interacting with the high-energy intermediate. researchgate.net

Solvent: The polarity of the solvent can influence reaction rates. Studies in mixed aqueous-organic solvents have shown that perhydrolysis rate constants generally increase with a higher percentage of water, reflecting the facilitation of hydrogen peroxide attack in a more polar medium. researchgate.net

Nature of the Activator: The chemical properties of the activator are crucial. Activators with low oxidation potentials and high fluorescence quantum yields generally lead to more efficient chemiluminescence. researchgate.net

Leaving Group of the Oxalate Ester: The structure of the oxalate ester itself, particularly the nature of the leaving group (the aryl or alkyl portion), affects its reactivity and the subsequent chemiluminescence efficiency. researchgate.net

Kinetic studies of these reactions are often complex, sometimes revealing multiple reaction pathways. nih.gov For the imidazole-catalyzed reaction, distinct rate constants have been attributed to the initial nucleophilic attack on the oxalate ester, the subsequent attack by peroxide, and the cyclization to form the 1,2-dioxetanedione intermediate. rsc.org

| Parameter | Description | Source |

| k1(2) | Bimolecular rate constant for nucleophilic attack of imidazole on TCPO. | rsc.org |

| k1(3) | Trimolecular rate constant for imidazole-catalyzed nucleophilic attack on TCPO. | rsc.org |

| k2(3) | Trimolecular rate constant for imidazole-catalyzed peroxide attack on the imidazolide (B1226674) intermediate. | rsc.org |

| k3 | Estimated rate constant for the cyclization of the peracid to form 1,2-dioxetanedione. | rsc.org |

Catalytic Activity and Mechanisms in Organic Transformations

Derivatives of this compound, specifically C2-symmetric bis(amino alcohol) oxalamides, have been investigated as chiral ligands in asymmetric catalysis. asianpubs.orgresearchgate.net These ligands are synthesized from amino alcohols, which can be derived from natural amino acids. researchgate.net

Research has demonstrated their effectiveness as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a key reaction for producing chiral secondary alcohols. asianpubs.orgresearchgate.net Chiral secondary alcohols are valuable intermediates in the synthesis of biologically active compounds. asianpubs.org

In a representative study, four different C2-symmetric diamidediol ligands were synthesized and tested as catalysts for the addition of diethylzinc to benzaldehyde (B42025). asianpubs.org The reactions were typically run with 10 mol% of the ligand catalyst. asianpubs.org The results indicated that the structure of the alkyl group attached to the stereogenic center of the ligand had a direct influence on the enantioselectivity of the reaction. asianpubs.org

| Ligand Catalyst | R Group | Yield (%) | Enantiomeric Excess (% ee) | Configuration |

| N,N'-bis[(1R)-1-ethyl-2-hydroxyethyl]ethanediamide | Ethyl | 85 | 50 | R |

| N,N'-bis[(1S)-1-secbutyl-2-hydroxyethyl]ethanediamide | sec-Butyl | 90 | 60 | S |

| N,N'-bis[(1S)-1-isobutyl-2-hydroxyethyl]ethanediamide | Isobutyl | 95 | 70 | S |

| N,N'-bis[(1S)-1-benzyl-2-hydroxyethyl]ethanediamide | Benzyl | 98 | 85 | S |

| Data adapted from studies on the catalytic activity of C2-symmetric diamidediols in the addition of diethylzinc to benzaldehyde. asianpubs.orgresearchgate.net |

The mechanism of this catalytic transformation involves the formation of a chiral zinc-ligand complex. This complex coordinates the benzaldehyde, creating a chiral environment that directs the nucleophilic attack of the ethyl group from the diethylzinc to one face of the aldehyde's carbonyl group, leading to the preferential formation of one enantiomer of the resulting 1-phenyl-1-propanol (B1198777) product.

Metal-Complex Catalysis (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, often catalyzed by a basic amine. wikipedia.org In the context of metal-complex catalysis, the mechanism is enhanced by the presence of a metal center that can act as a Lewis acid. nih.gov

The general mechanism for a metal-complex catalyzed Knoevenagel condensation involves a dual activation pathway. The metal center coordinates to the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity. Simultaneously, a basic site, such as an amine group on a ligand, facilitates the deprotonation of the active methylene compound to form a carbanionic intermediate. nih.gov This intermediate then attacks the activated carbonyl group. The subsequent steps involve dehydration to yield the final α,β-unsaturated product. wikipedia.org

Metal-Organic Frameworks (MOFs) functionalized with amine groups have been explored as heterogeneous catalysts for this reaction. The metal nodes of the MOF serve as Lewis acid sites, while the amine functionalities provide the necessary basicity. nih.gov This bifunctional nature allows for high efficiency and selectivity under mild reaction conditions. nih.gov

While various amine-containing compounds and complexes are utilized as catalysts for the Knoevenagel condensation, specific research detailing the catalytic activity of this compound or its direct derivatives in this reaction is not extensively documented in the reviewed literature. However, the presence of primary amine groups in its structure suggests a potential for basic catalysis, a key feature in many Knoevenagel reaction mechanisms. wikipedia.orgnih.gov

Table 1: General Conditions for Knoevenagel Condensation Catalyzed by Amino-Functionalized Catalysts

| Catalyst Type | Substrates | Solvent | Temperature | Typical Yield |

| Amino-functionalized MOF | Benzaldehyde, Malononitrile | Ethanol | Room Temperature | >95% |

| Basic Zeolites | Various aldehydes, Ethyl Cyanoacetate | Toluene | Reflux | High |

| Amine-grafted silica (B1680970) | Ketones, Malononitrile | Solvent-free | 80 °C | Good to Excellent |

This table represents typical conditions and yields for Knoevenagel condensations using various amine-based catalysts and is for illustrative purposes. Specific data for this compound is not available.

Oxidative Transformations (e.g., Dabco Oxidation to Oxalate)

The oxidation of amines can proceed through various pathways, depending on the oxidant and the structure of the amine. libretexts.org Tertiary amines, for instance, can be oxidized to amine oxides. libretexts.org The transformation of certain cyclic diamines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to oxalate has been observed under specific conditions, particularly in the presence of metal complexes and an oxygen source. This transformation highlights a complex oxidative cleavage of C-N and C-C bonds.

While the direct oxidative transformation of this compound, particularly in a manner analogous to DABCO oxidation, is not specifically detailed in the available research, the general principles of amine oxidation can be considered. The oxidation of primary amines can be catalyzed by flavoproteins, involving the transfer of a hydride equivalent from the carbon-nitrogen bond to a flavin cofactor. nih.gov Chemical oxidation can lead to a variety of products depending on the reaction conditions.

The study of the oxidation of ethylenediamine (B42938) derivatives has been a subject of interest in enzymology. nih.gov However, detailed mechanistic studies and kinetic data for the non-enzymatic, controlled oxidation of this compound to specific products are limited in the surveyed literature.

Proton Transfer Reactions in Coordination Complexes

Proton transfer is a fundamental process in the chemistry of coordination complexes, influencing their reactivity, stability, and catalytic activity. In complexes containing ligands with protonatable sites, such as the amino groups in derivatives of this compound, the kinetics and mechanisms of proton transfer are of significant interest.

The dissociation of protons from the coordinated ligand can be studied using kinetic methods, often involving stopped-flow spectrophotometry. The reaction with a base, such as hydroxide (B78521), can be monitored to determine the rate constants for proton abstraction. For the nickel(II) N,N'-bis(2-aminoethyl)oxaldiamide complex, the reaction with hydroxide proceeds in a stepwise manner.

Table 2: Kinetic Data for the Reaction of Nickel(II) N,N'-bis(2-aminoethyl)oxaldiamide with Hydroxide

| Reaction Step | Rate Law | k (M⁻¹s⁻¹) at 25°C |

| First Deprotonation | rate = k₁[Complex][OH⁻] | 2.0 x 10⁵ |

| Second Deprotonation | rate = k₂[Intermediate][OH⁻] | 1.2 x 10³ |

Data is for the analogous compound Nickel(II) N,N'-bis(2-aminoethyl)oxaldiamide and is used here to illustrate the principles of proton transfer in a similar coordination environment. acs.org

These studies highlight the role of the metal center in influencing the acidity of the ligand protons. The coordination to a metal ion can significantly lower the pKa of the amine or amide protons, facilitating their removal by a base. The kinetics of these proton transfer reactions are crucial for understanding the behavior of such complexes in solution and their potential applications in areas like catalysis and bioinorganic chemistry. acs.org

Theoretical and Computational Studies of Bis 2 Aminoethyl Oxalate Systems

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.netnih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance between accuracy and computational cost. nih.govnih.govaps.org

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. youtube.comscm.com For Bis(2-aminoethyl) oxalate (B1200264), DFT calculations would be used to determine stable conformations by exploring the rotational freedom around its single bonds.

Key conformational variables for Bis(2-aminoethyl) oxalate include:

Oxalate Backbone: Rotation around the central C-C bond of the oxalate moiety, which could lead to planar or non-planar arrangements.

Amide Bonds: The planarity of the O=C-N-H dihedral angles.

Ethyl Linkers: Rotation around the C-C and C-N bonds of the 2-aminoethyl side chains.

Studies on similar molecules, such as organic amine oxalates and bispidine-based bis-amides, have shown that hydrogen bonding and steric effects are critical in determining the most stable conformers. researchgate.netmdpi.com In the solid state, intermolecular forces often lock the molecule into a single conformation, whereas in the gas phase or in solution, multiple conformations may coexist in equilibrium. A typical DFT study would yield optimized bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

| Structural Parameter | Description | Expected Finding from DFT |

|---|---|---|

| C-C (oxalate) Bond Length | Length of the central carbon-carbon bond in the oxalate group. | Consistent with a C-C single bond, typically around 1.54-1.56 Å. |

| C=O Bond Length | Length of the carbonyl double bonds. | Approximately 1.22-1.24 Å, influenced by hydrogen bonding. |

| N-H···O=C Angle | Angle of the intramolecular or intermolecular hydrogen bond. | Typically near 180° for strong hydrogen bonds, indicating linearity. |

| O-C-C-O Dihedral Angle | Torsion angle defining the planarity of the oxalate backbone. | Calculations would determine if a planar (anti or syn) or a twisted conformation is more stable. |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govresearchgate.net

For this compound, a DFT analysis would likely show:

HOMO: The electron density of the HOMO is expected to be localized on the electron-rich regions, primarily the nitrogen atoms of the aminoethyl groups and the non-bonding oxygen atoms of the oxalate moiety.

LUMO: The LUMO's electron density is anticipated to be distributed over the electrophilic carbonyl carbons and the C-C bond of the oxalate group.

HOMO-LUMO Gap (ΔE): A relatively large energy gap would suggest high kinetic stability and low chemical reactivity. Conversely, a smaller gap indicates the molecule is more polarizable and reactive. nih.gov Quantum chemical parameters derived from HOMO and LUMO energies can further quantify the molecule's reactivity. researchgate.net

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the energy lowering of a molecule when it accepts electrons. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, solvent effects, and intermolecular interactions that govern the behavior of molecular systems.

The solvent environment can dramatically alter the thermodynamics and kinetics of a chemical reaction. rsc.orgwikipedia.org MD simulations using explicit solvent models are essential for understanding these effects at a molecular level. nih.gov For this compound, which has multiple polar functional groups capable of hydrogen bonding, interactions with protic solvents like water are particularly significant.

An MD simulation could reveal:

Solvation Shell Structure: How solvent molecules, such as water, arrange themselves around the solute. Water molecules would form strong hydrogen bonds with the N-H groups and the oxalate's carbonyl oxygens.

Stabilization Effects: How the solvent stabilizes reactants, transition states, or products, thereby influencing reaction rates. wikipedia.org For instance, a polar solvent would stabilize charged intermediates, potentially accelerating a reaction.

Reaction Pathways: Ab initio MD (AIMD) simulations, which combine MD with quantum mechanical calculations, can model reaction mechanisms in solution, as demonstrated in studies on oxalate oxidation where the solvent was shown to fundamentally alter the reaction pathway. chemrxiv.orgnih.gov

The structure and function of many molecular materials are dictated by non-covalent intermolecular interactions. This compound is capable of forming strong and directional hydrogen bonds (N-H···O=C) and weaker C-H···O interactions. nih.govnih.gov These interactions are the primary driving forces for self-assembly into larger, ordered supramolecular structures.

MD simulations can be used to model the spontaneous aggregation and self-assembly of molecules. For this compound, these simulations could predict the formation of:

Hydrogen-Bonded Networks: Linear chains or two-dimensional sheets stabilized by intermolecular N-H···O hydrogen bonds, similar to those observed in various organic amine oxalates. researchgate.netnih.gov

Gel Formation: Structurally related bis(amino acid) oxalyl amides are known to be efficient gelators, forming extensive fibrous networks that immobilize solvent molecules. nih.govrsc.org MD simulations could explore the initial stages of this aggregation process for this compound.

Crystal Packing: Simulations can provide insights into the forces governing crystal packing, which is often dominated by a complex network of hydrogen bonds and other non-covalent interactions. nih.govrsc.orgnih.gov

| Interaction Type | Molecular Origin | Role in Self-Assembly |

|---|---|---|

| N-H···O=C Hydrogen Bond | Amide N-H (donor) and Oxalate C=O (acceptor). | Primary directional force for forming chains and sheets; crucial for network stability. nih.gov |

| van der Waals Forces | Interactions between aliphatic portions of the ethyl chains. | Contribute to the overall packing efficiency and stability of the assembled structure. |

| Dipole-Dipole Interactions | Alignment of polar C=O and N-H bonds. | Secondary interactions that help stabilize the ordered arrangement of molecules. nih.gov |

Quantum Chemical Approaches to Understand Reactivity and Selectivity

Quantum chemical methods provide a framework for understanding and predicting the reactivity and selectivity of molecules. mdpi.com By analyzing the electronic structure derived from DFT calculations, one can identify the most probable sites for chemical reactions. mdpi.com

For this compound, these approaches can elucidate:

Nucleophilic and Electrophilic Sites: Molecular Electrostatic Potential (MEP) maps visually identify regions of electron richness (nucleophilic) and electron deficiency (electrophilic). The negative potential (red/yellow) would be concentrated around the oxalate oxygens, making them sites for electrophilic attack. The positive potential (blue) would be near the amide and amine protons, while the carbonyl carbons would be key electrophilic centers susceptible to nucleophilic attack.

Reaction Pathways: By calculating the energies of reactants, transition states, and products, quantum chemistry can map out the potential energy surface for a given reaction. This allows for the determination of activation energy barriers, which control reaction kinetics.

Selectivity: In reactions where multiple products are possible, computational methods can predict the major product by comparing the activation energies of the competing pathways. For example, in a protonation reaction, calculations could determine whether the amine nitrogen or an oxalate oxygen is the more favorable basic site.

These theoretical studies, by providing a detailed picture of molecular properties and interactions, are invaluable for the rational design of new materials and for understanding complex chemical phenomena.

Lack of Specific Research Data Hinders Theoretical and Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational studies specifically focused on the chemical compound this compound. Despite the growing interest in computational chemistry for elucidating molecular properties and reaction mechanisms, dedicated research on the reaction pathway mapping, transition state analysis, binding affinities, and catalytic activities of this compound systems appears to be limited or not publicly available.

Consequently, providing a detailed, data-driven article that strictly adheres to the requested outline on the theoretical and computational studies of this specific compound is not feasible at this time. The required in-depth analysis of its reaction pathways, the prediction of its binding and catalytic capabilities, and the correlation of these theoretical predictions with experimental observations cannot be constructed without foundational research data.

General computational methodologies exist for such analyses. For instance, reaction pathway mapping and transition state analysis are commonly performed using quantum mechanical methods like Density Functional Theory (DFT). These methods allow for the calculation of potential energy surfaces, identifying the most likely routes for chemical reactions and the energy barriers that must be overcome.

Similarly, the prediction of binding affinities, a crucial aspect of understanding molecular interactions, is often approached through molecular docking simulations and free energy calculations. These computational techniques can estimate how strongly a molecule like this compound might interact with a target protein or another molecule, which is fundamental in fields like drug discovery and materials science.

Furthermore, the catalytic activities of a compound can be investigated by modeling the catalytic cycle, identifying key intermediates and transition states, and calculating the associated energy profiles. This can provide insights into the efficiency and selectivity of a potential catalyst.

However, the application of these powerful computational tools to this compound has not been documented in the accessible scientific literature. The correlation between theoretical predictions and experimental observations, a critical step for validating computational models, is therefore also absent. While studies on similar compounds, such as other bis(amino alcohol)oxalamides, have explored their catalytic activities, these findings cannot be directly extrapolated to this compound due to the unique influence of its specific chemical structure on its properties.

Without dedicated computational and experimental studies on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further research is needed to build the body of knowledge required to thoroughly understand the theoretical and computational aspects of this particular compound.

Advanced Characterization Techniques in Bis 2 Aminoethyl Oxalate Research

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline solids. Both single-crystal and powder XRD methods offer valuable, albeit different, types of information regarding the structure of bis(2-aminoethyl) oxalate (B1200264).

While specific crystallographic data for bis(2-aminoethyl) oxalate is not detailed in the provided search results, the analysis of similar organic oxalate salts illustrates the type of information obtained. For instance, the analysis of bis(allyl-ammonium) oxalate revealed a complex asymmetric unit with multiple independent cations and anions, showcasing different conformations and hydrogen bonding patterns. nih.gov In another example, bis(tetra-ethyl-ammonium) oxalate dihydrate, the oxalate ion was found to be nonplanar. nih.gov The refinement process minimizes the difference between observed and calculated diffraction intensities, leading to a final structural model with high precision.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic fingerprint of the crystalline phase, which is useful for phase identification, purity assessment, and studying structural changes under different conditions. The PXRD pattern of a microcrystalline powder of this compound would consist of a series of peaks (reflections) at specific diffraction angles (2θ), which correspond to the different lattice planes in the crystal structure. researchgate.netresearchgate.net Analysis of these patterns can confirm the structural integrity of a bulk sample.

Table 1: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD (Note: This table is a template representing typical parameters derived from an XRD study of an organic oxalate salt.)

| Parameter | Example Value | Description |

| Chemical Formula | 2(C₄H₁₂N₂)²⁺ · (C₂O₄)²⁻ | The molecular formula of the repeating unit in the crystal. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group describing the arrangement of molecules. |

| a (Å) | 10.123 | Unit cell dimension along the a-axis. |

| b (Å) | 8.456 | Unit cell dimension along the b-axis. |

| c (Å) | 14.789 | Unit cell dimension along the c-axis. |

| β (°) | 98.76 | The angle between the a and c axes in a monoclinic system. |

| Volume (ų) | 1254.3 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| R₁ (final) | 0.045 | A measure of the agreement between the crystallographic model and the data. |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule of interest dominates the total electron density.

N-H···O Hydrogen Bonds: Strong, directional interactions between the ammonium (B1175870) groups of the cation and the carboxylate oxygen atoms of the oxalate anion. These would appear as distinct sharp spikes on the fingerprint plot.

C-H···O Interactions: Weaker hydrogen bonds between the methylene (B1212753) groups and the oxalate oxygens.

H···H Contacts: Van der Waals interactions between hydrogen atoms on adjacent molecules, which typically account for a significant portion of the total surface area. iucr.org

Studies on related coordination compounds show that H···H contacts often represent the largest contribution to the Hirshfeld surface, followed by heteroatom-hydrogen contacts like O···H/H···O and C···H/H···C. mdpi.comnih.gov The color-mapped Hirshfeld surface provides an intuitive visualization of these interactions, with red spots indicating close contacts (strong interactions) and blue regions representing weaker or no contacts. nih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis (Note: Data is illustrative for a molecule with similar functional groups.)

| Interaction Type | Contribution (%) | Description |

| H···H | 45.5% | Represents general van der Waals forces, often the most abundant contact. nih.gov |

| O···H / H···O | 38.2% | Primarily corresponds to the strong N-H···O hydrogen bonds. researchgate.net |

| C···H / H···C | 9.8% | Weaker interactions involving carbon and hydrogen atoms. mdpi.com |

| Other | 6.5% | Includes C···C, N···H, and other minor contacts. |

Spectroscopic Characterization

Spectroscopic techniques probe the interaction of electromagnetic radiation with the compound, providing information on its vibrational energy levels, electronic transitions, and the chemical environment of its nuclei.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. mdpi.com The absorption of IR radiation or the inelastic scattering of laser light (Raman) excites molecules into higher vibrational states. The resulting spectra show characteristic bands corresponding to specific functional groups and bond vibrations within this compound.

Key vibrational modes expected for this compound include:

N-H Stretching: Strong, broad bands in the IR spectrum, typically in the 3400-3200 cm⁻¹ region, characteristic of the ammonium groups.

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region from the methylene (-CH₂-) groups.

N-H Bending: A strong band around 1600 cm⁻¹ in the IR spectrum.

C=O Stretching (asymmetric): A very strong absorption in the IR spectrum around 1650-1590 cm⁻¹ due to the carboxylate groups of the oxalate anion. researchgate.net

C-O Stretching and C-C Stretching: Several bands in the 1400-800 cm⁻¹ region, characteristic of the oxalate backbone. surrey.ac.uk

Raman spectroscopy is particularly useful for identifying vibrations of symmetric, non-polar bonds. For the oxalate moiety, the symmetric C-C stretching vibration would be expected to show a strong signal in the Raman spectrum. Comparing the IR and Raman spectra helps in the complete assignment of the vibrational modes based on selection rules. researchgate.net

Table 3: Typical Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Technique | Description |

| ~3300 | ν(N-H) stretch | IR | Stretching of the ammonium N-H bonds. koreascience.kr |

| ~2950 | ν(C-H) stretch | IR, Raman | Stretching of the methylene C-H bonds. |

| ~1610 | δ(N-H) bend | IR | Bending (scissoring) motion of the ammonium group. |

| ~1590 | νₐₛ(COO⁻) stretch | IR | Asymmetric stretching of the oxalate carboxylate groups. researchgate.net |

| ~1460 | δ(CH₂) bend | IR | Bending motion of the methylene groups. |

| ~1310 | νₛ(COO⁻) stretch | IR, Raman | Symmetric stretching of the oxalate carboxylate groups. |

| ~900 | ν(C-C) stretch | Raman | Stretching of the central carbon-carbon bond in the oxalate anion. |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org For a saturated compound like this compound, which lacks π-conjugated systems (chromophores), the expected electronic transitions are of high energy.

The primary transitions possible involve the non-bonding (n) electrons on the nitrogen and oxygen atoms and the sigma (σ) bonding electrons.

n → σ Transitions:* Promotion of a non-bonding electron from a nitrogen or oxygen lone pair to an anti-bonding σ* orbital. These transitions are typically found in the far-UV region (below 200 nm) for amines and carboxylates. shu.ac.uk

σ → σ Transitions:* Promotion of an electron from a bonding σ orbital to an anti-bonding σ* orbital. These require even higher energy and occur at shorter wavelengths, often below the accessible range of standard spectrophotometers. uomustansiriyah.edu.iq

Therefore, a UV-Vis spectrum of a dilute aqueous solution of this compound is expected to show minimal absorption in the 200-800 nm range, with absorption increasing significantly at shorter wavelengths. This technique is also highly effective for studying the formation of metal complexes. If this compound is used as a ligand or counter-ion in the synthesis of transition metal complexes, the formation of the complex can be monitored by the appearance of new absorption bands, such as d-d transitions or charge-transfer bands, which are often colored and absorb in the visible region. uzh.ch

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Wavelength Range (nm) | Involved Orbitals | Description |

| n → σ | < 200 nm | Non-bonding (N, O) to anti-bonding (C-N, C-O) | Excitation of a lone pair electron into a σ orbital. shu.ac.uk This is the lowest energy transition expected. |

| σ → σ* | < 150 nm | Bonding (C-C, C-H) to anti-bonding (C-C, C-H) | High-energy excitation of an electron from a sigma bond. libretexts.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound dissolved in a suitable solvent like D₂O, the ¹H NMR spectrum would provide information about the number of different types of protons and their connectivity. One would expect to see distinct signals for the amine (-NH₂) and methylene (-CH₂) protons of the ethylenediamine (B42938) moiety. Due to rapid exchange with the deuterated solvent, the -NH₂ proton signal may be broadened or absent. The methylene protons would likely appear as a single peak or a more complex pattern depending on their chemical environment and coupling.

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms. Two signals would be expected: one for the methylene carbons of the ethylenediamine cation and another for the carboxylate carbons of the oxalate anion at a much higher chemical shift (downfield). osti.gov

NMR is also used to study dynamic processes. For instance, if this compound were part of a system involving metal ion coordination, techniques like variable-temperature NMR could be used to study ligand exchange rates between the coordinated and free states in solution. osti.gov

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | -CH₂-CH₂- | ~3.0 - 3.5 | Singlet | Protons on the two methylene groups are chemically equivalent. |

| ¹H | -NH₂ | Variable / Not observed | Broad | Signal is often broad or exchanges with D₂O solvent. |

| ¹³C | -C H₂-C H₂- | ~40 - 50 | - | Chemical shift for the methylene carbons. |

| ¹³C | (⁻OOC-COO⁻) | ~160 - 175 | - | Characteristic chemical shift for carboxylate carbons in an oxalate ion. osti.gov |

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a particularly soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, making it suitable for compounds like this compound.

In the context of oxalate-containing compounds, ESI-MS is frequently operated in negative ion mode to detect the oxalate anion and its related species. For this compound, ESI-MS analysis would be expected to provide the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry can yield a molecular formula with high confidence.

Table 1: Hypothetical ESI-MS Data for this compound

| Ion | Mode | Expected m/z | Information Provided |

| [M-H]⁻ | Negative | 147.0715 | Molecular Weight Confirmation |

| [M+H]⁺ | Positive | 149.0871 | Molecular Weight Confirmation |

| [M+Na]⁺ | Positive | 171.0691 | Adduct Formation |

Note: The m/z values are calculated based on the chemical formula C6H12N2O4 and represent theoretical data in the absence of published experimental results.

Surface Analysis Techniques (e.g., XPS, ToF-SIMS) for Heterogeneous Systems

Surface analysis techniques are indispensable when this compound is part of a heterogeneous system, such as a coating, a composite material, or when adsorbed onto a substrate. X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are two of the most powerful methods for surface characterization.

XPS provides quantitative elemental composition and chemical state information from the top few nanometers of a surface. For a surface containing this compound, XPS would be used to:

Identify and quantify the elements present (Carbon, Nitrogen, Oxygen).

Determine the chemical states through high-resolution scans of the C 1s, N 1s, and O 1s regions. This can distinguish between the amine nitrogen (-NH2), and the carbon and oxygen atoms in the oxalate group (O-C=O). For example, XPS studies on transition metal oxalates have identified C 1s signals corresponding to O-C=O bonds around 288.4 eV.

ToF-SIMS offers extremely high surface sensitivity (top 1-2 nm) and detailed molecular information, complementing the elemental and chemical state data from XPS. rsc.org It analyzes the mass of ions sputtered from a surface by a primary ion beam. sigmaaldrich.com In the analysis of a this compound system, ToF-SIMS could:

Detect the molecular ion or characteristic fragments of the compound, confirming its presence on the surface.

Provide spatial distribution maps of the compound on a heterogeneous surface with sub-micron resolution. rsc.org This is particularly useful for understanding the uniformity of coatings or the distribution within a blend.

While specific published data for this compound is scarce, the application of these techniques to organic and polymeric materials is extensive, providing a clear framework for how such an analysis would be conducted. nist.gov

Thermal Analysis (e.g., TGA, DTG)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. rsc.org Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. fluoromart.com The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rate. rsc.orgmdpi.com